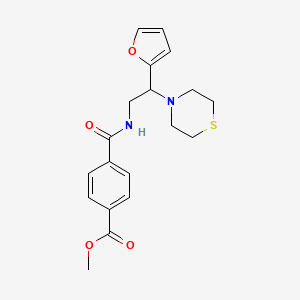

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPDEHJZIDTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiomorpholine ring: This step often involves the reaction of a suitable amine with a thiol under controlled conditions.

Coupling with benzoate ester: The final step involves the coupling of the furan-thiomorpholine intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and corresponding reduced esters.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Methyl Benzoate Derivatives

Biological Activity

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a furan ring, a thiomorpholine moiety, and a benzoate structure, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not determined |

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly due to its unique structural components.

Antimicrobial Activity

Studies have shown that compounds containing furan and thiomorpholine groups exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary research suggests that this compound may inhibit cancer cell proliferation. The furan moiety is known for its ability to interact with DNA, potentially leading to apoptosis in cancer cells.

The proposed mechanism of action involves the interaction of the furan ring with specific enzymes or receptors. The thiomorpholine component may enhance cellular uptake and improve bioavailability, allowing for more effective targeting of cancerous tissues.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of thiomorpholine identified that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Anticancer Research : In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves coupling a furan-2-yl thiomorpholinoethyl amine with a methyl 4-(chlorocarbonyl)benzoate intermediate. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity and solubility of intermediates .

- Temperature control : Maintain 0–5°C during activation of the carbonyl group, followed by gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement. Critical parameters include resolving torsional angles in the thiomorpholinoethyl group and verifying furan ring planarity .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) should confirm:

- Furan proton signals at δ 6.3–7.2 ppm (aromatic H).

- Thiomorpholine methylene protons as multiplet signals (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

Q. What safety precautions and handling protocols are essential when working with this compound?

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents. Use desiccants to prevent hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Conduct reactions in fume hoods with HEPA filtration .

- Emergency measures : For skin contact, wash immediately with 10% polyethylene glycol solution; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the furan-2-yl thiomorpholinoethyl amine and methyl 4-(chlorocarbonyl)benzoate intermediate?

- Catalyst screening : Test alternative catalysts like DMAP or pyridine derivatives to reduce steric hindrance from the thiomorpholine ring .

- Stoichiometry adjustments : Increase molar equivalents of the amine (1.2–1.5x) to drive the reaction to completion.

- In-situ monitoring : Use FTIR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) and optimize reaction time .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations in the compound’s receptor binding affinities?

- Docking validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with experimental FP assays using fluorescent tracers (e.g., Alexa Fluor-488 labeled analogs) .

- Dynamic simulations : Perform MD simulations (AMBER/CHARMM) to assess conformational flexibility of the thiomorpholinoethyl group under physiological conditions.

- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, identifying discrepancies between predicted and observed Kd values .

Q. What analytical approaches should be employed to address discrepancies between theoretical and observed NMR chemical shifts in structural elucidation studies?

- DFT calculations : Compare B3LYP/6-311+G(d,p)-calculated shifts with experimental NMR data to identify anisotropic effects from the furan ring or thiomorpholine sulfur .

- Solvent modeling : Incorporate solvent effects (e.g., PCM for DMSO) into computational models to improve shift accuracy.

- 2D NMR : Use HSQC and HMBC to resolve ambiguities in proton-carbon correlations, especially near the carbamoyl group .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.